molecular formula C8H5BrFIN2 B13498852 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole

5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole

Cat. No.: B13498852
M. Wt: 354.95 g/mol
InChI Key: SODZWIVJONJKEO-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, can also be employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine, fluorine, iodine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., Cu(OAc)2), oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted indazole derivatives.

Scientific Research Applications

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to form strong interactions with biological molecules, potentially inhibiting or activating specific pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole is unique due to its combination of bromine, fluorine, and iodine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H5BrFIN2

Molecular Weight

354.95 g/mol

IUPAC Name

5-bromo-7-fluoro-3-iodo-2-methylindazole

InChI

InChI=1S/C8H5BrFIN2/c1-13-8(11)5-2-4(9)3-6(10)7(5)12-13/h2-3H,1H3

InChI Key

SODZWIVJONJKEO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=C(C2=N1)F)Br)I

Origin of Product

United States

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